molecular formula C14H9Cl2FO B1517505 1-(3,4-Dichlorophenyl)-2-(3-fluorophenyl)ethan-1-one CAS No. 1098344-00-3

1-(3,4-Dichlorophenyl)-2-(3-fluorophenyl)ethan-1-one

Cat. No.: B1517505
CAS No.: 1098344-00-3
M. Wt: 283.1 g/mol
InChI Key: XRBJNIUNZTXPHJ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-(3-fluorophenyl)ethan-1-one is a diarylketone featuring a 3,4-dichlorophenyl group and a 3-fluorophenyl group linked via an ethanone bridge. Its molecular formula is C₁₄H₈Cl₂FO, with a molecular weight of 285.12 g/mol.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-(3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO/c15-12-5-4-10(8-13(12)16)14(18)7-9-2-1-3-11(17)6-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBJNIUNZTXPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-2-(3-fluorophenyl)ethan-1-one typically involves the following steps:

  • Benzene Derivatives: Starting with benzene derivatives, the compound undergoes electrophilic aromatic substitution reactions to introduce chlorine and fluorine atoms.

  • Ketone Formation:

  • Coupling Reactions: The final step involves coupling the dichlorophenyl and fluorophenyl groups using cross-coupling reactions such as the Suzuki-Miyaura coupling.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: Chromyl chloride, potassium permanganate, and other oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Halogenating agents like chlorine and fluorine, and catalysts such as palladium on carbon (Pd/C).

Major Products Formed:

  • Oxidation Products: Carboxylic acids and esters.

  • Reduction Products: Alcohols.

  • Substitution Products: Various halogenated derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the interaction of halogenated compounds with biological systems.

  • Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 1-(3,4-Dichlorophenyl)-2-(3-fluorophenyl)ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application, whether in medicinal chemistry or industrial processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

The substitution pattern on the phenyl rings significantly impacts physicochemical and biological properties. Key comparisons include:

Compound Name Substituents Key Features Biological Activity (if reported) Reference
1-(3,4-Dichlorophenyl)-2-(3-fluorophenyl)ethan-1-one 3,4-Cl₂, 3-F High electron-withdrawing groups; potential for π-π stacking interactions. Not explicitly reported (structural analog of anticancer agents)
1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethan-1-one 2,4-Cl₂, triazole Triazole enhances polarity and hydrogen-bonding capacity. Antifungal (CYP51 binding)
1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)ethan-1-one 3,4-Cl₂, methylsulfonyl Sulfonyl group increases electrophilicity; stabilizes transition states. Intermediate in drug synthesis
Yan7874 (Orexin receptor agonist) 3,4-Cl₂, imidazole/benzyl Complex heterocyclic structure; targets CNS receptors. Orexin receptor agonism

Key Insights :

  • Electron-withdrawing groups (e.g., Cl, F) enhance stability and resistance to metabolic degradation compared to unsubstituted analogs.
  • Heterocyclic moieties (e.g., triazole, imidazole) improve binding to biological targets like enzymes or receptors .

Key Insights :

  • Electron-deficient aromatic rings (e.g., 3,4-dichlorophenyl) enhance reaction yields in cyclization reactions due to stabilized intermediates .
  • Steric hindrance and chiral centers reduce synthetic efficiency in compounds like LY3154207 .
Pharmacological Potential
Compound Target/Mechanism Activity Reference
2-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-1-(imidazo[1,2-a]pyrimidin-3-yl)ethan-1-one Pyruvate kinase M2 (PKM2) activator Anticancer (induces apoptosis)
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol Sterol 14α-demethylase (CYP51) inhibitor Antifungal
1-(3,4-Dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone Unknown High polarity suggests CNS penetration

Key Insights :

  • Piperazine and imidazole derivatives show promise in anticancer and antifungal applications via enzyme inhibition .
  • Sulfanyl and triazole groups may improve pharmacokinetic properties (e.g., solubility, blood-brain barrier penetration) .

Biological Activity

1-(3,4-Dichlorophenyl)-2-(3-fluorophenyl)ethan-1-one, also known by its CAS number 951886-86-5, is a synthetic organic compound that has garnered attention in various biological research fields. Its structural composition includes two aromatic rings with halogen substituents, which are known to influence biological activity. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₄H₉Cl₂F
  • Molecular Weight : 283.13 g/mol
  • Appearance : Powder

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of chlorinated and fluorinated groups enhances lipophilicity and can affect the binding affinity to target proteins.

Antiproliferative Effects

Recent studies have investigated the antiproliferative effects of this compound on various cancer cell lines. For instance, it has shown significant cytotoxicity against chronic lymphocytic leukemia (CLL) cells, with IC₅₀ values in the range of 0.17–2.69 µM. The mechanism appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells while exhibiting low toxicity towards normal peripheral blood mononuclear cells (PBMCs) .

Data Summary

Biological Activity Effect IC₅₀ Value (µM) Cell Line
AntiproliferativeInduces apoptosis0.17 - 2.69HG-3 (poor prognosis CLL)
AntiproliferativeInduces apoptosis0.35 - 1.97PGA-1 (good prognosis CLL)

Case Studies

  • Chronic Lymphocytic Leukemia (CLL) :
    • A study evaluated the effects of various derivatives, including this compound on CLL cell lines. The compound demonstrated a potent ability to induce cell death through ROS-mediated pathways .
  • Hypoxia-Inducible Factor (HIF) Modulation :
    • Research indicates that compounds with similar structures can inhibit the interaction between HIF-1α and its E3 ligase VHL, suggesting potential applications in hypoxia-related diseases . While specific data on this compound's effect on HIF is limited, its structural similarity to known inhibitors warrants further investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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1-(3,4-Dichlorophenyl)-2-(3-fluorophenyl)ethan-1-one

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